The Rise of Benzo[c]thiadiazole-4-carboxamide: A Privileged Scaffold in Modern Medicinal Chemistry
The Rise of Benzo[c]thiadiazole-4-carboxamide: A Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide
The Rise of Benzo[c][1][2][3]thiadiazole-4-carboxamide: A Privileged Scaffold in Modern Medicinal Chemistry
Executive Summary: The Benzo[c][1][2]thiadiazole (BTZ) ring system, particularly when functionalized with a 4-carboxamide moiety, has emerged as a highly versatile and "privileged" scaffold in contemporary drug discovery. This guide provides an in-depth analysis for researchers and drug development professionals on the core attributes, therapeutic applications, and experimental considerations of this unique heterocyclic scaffold. We will explore its intrinsic physicochemical properties that make it an attractive starting point for library synthesis, delve into its successful application in developing potent inhibitors for challenging drug targets such as SHP2 and ALK5, and provide detailed experimental protocols for its synthesis and evaluation. The narrative emphasizes the causality behind experimental design and the structure-activity relationships that govern the therapeutic potential of BTZ-4-carboxamide derivatives.
Chapter 1: The Benzo[c][1][2][3]thiadiazole-4-carboxamide Scaffold: Core Attributes
The utility of a scaffold in medicinal chemistry is defined by its structural and electronic properties, synthetic accessibility, and its ability to engage in meaningful interactions with biological targets. The BTZ-4-carboxamide core excels in these areas, providing a robust foundation for inhibitor design.
Physicochemical and Structural Properties
The Benzo[c][1][2]thiadiazole unit is an electron-deficient heterocyclic system due to the electronegativity of the nitrogen and sulfur atoms.[3][4] This inherent electronic nature, combined with its rigid, planar structure, provides a unique starting point for drug design. The fusion of the thiadiazole with a benzene ring creates a compact, lipophilic structure that can readily engage in π-π stacking interactions with aromatic residues in protein binding pockets.
The addition of the 4-carboxamide group is a critical functionalization that dramatically enhances the scaffold's drug-like properties. The amide group is a classic bioisostere found in numerous clinically approved drugs, valued for its ability to act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O).[5] This dual capacity allows it to form strong, directional interactions within a target's active site, often anchoring the molecule and contributing significantly to binding affinity and selectivity.
Synthesis of the Core Scaffold
The synthetic accessibility of the BTZ core is a key advantage. While specific routes vary depending on the desired substitution pattern, a general and reliable pathway involves the cyclization of an appropriately substituted ortho-phenylenediamine. The subsequent functionalization to install the carboxamide group can be achieved through standard, high-yielding organic chemistry transformations.
A Generalized Synthetic Workflow:
-
Starting Material: A substituted 1,2-diaminobenzene.
-
Cyclization: Reaction with a sulfur source like thionyl chloride (SOCl₂) or N-sulfinylaniline (PhNSO) to form the benzo[c][1][2]thiadiazole ring.
-
Functionalization: Introduction of a carboxylic acid at the 4-position, often via metallation followed by quenching with CO₂. The precursor Benzo[c][1][2]thiadiazole-4-carboxylic acid is commercially available (CAS 3529-57-5).[6]
-
Amidation: Conversion of the carboxylic acid to the final carboxamide via activation (e.g., with oxalyl chloride or a coupling agent like HATU) and subsequent reaction with a desired amine.[5]
This synthetic tractability allows for the rapid generation of diverse libraries of compounds, which is essential for exploring structure-activity relationships (SAR).
Key Interaction Motifs with Biological Targets
The BTZ-4-carboxamide scaffold can engage with protein targets through a variety of non-covalent interactions. Understanding these potential binding modes is fundamental to rationally designing potent and selective inhibitors.
Caption: Key interaction points on the BTZ-4-carboxamide scaffold.
Chapter 2: Therapeutic Applications & Mechanism of Action
The true value of the BTZ-4-carboxamide scaffold is demonstrated by its successful application in targeting critical nodes in disease signaling pathways. This chapter highlights its role in the development of inhibitors for protein tyrosine phosphatases and kinases.
Inhibition of Protein Tyrosine Phosphatases: A SHP2 Case Study
Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a well-established oncogenic phosphatase, making it a high-priority target for anti-cancer drug development.[2] However, designing selective phosphatase inhibitors is notoriously difficult.
Using a scaffold-hopping strategy, researchers identified the benzo[c][1][2]thiadiazole core as a promising starting point for novel SHP2 inhibitors.[2] Systematic chemical modification led to the discovery of potent and selective compounds.
Structure-Activity Relationship (SAR) Highlights for SHP2 Inhibition:
| Compound ID | R Group Modification | SHP2 IC₅₀ (µM) | Selectivity vs. PTP1B |
| 11g | (Specific substitution pattern) | 2.11 ± 0.99 | ~25-fold |
| Parent | (Initial hit) | > 50 | - |
Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2017, 27(23), 5154-5157.[2]
The representative compound, 11g , demonstrated a SHP2 inhibitory activity with an IC₅₀ of 2.11 µM and exhibited significant selectivity over other related phosphatases like SHP1 and PTP1B.[2] This work underscores the scaffold's ability to be tailored for high-affinity binding to the active site of a challenging enzyme class.
Targeting Kinases for Anti-Fibrotic Therapy: The ALK5 Example
Hepatic fibrosis is a chronic liver disease characterized by the excessive accumulation of extracellular matrix proteins. The transforming growth factor-beta (TGF-β) signaling pathway, particularly through the activin receptor-like kinase 5 (ALK5), is a central driver of this process.
A series of compounds integrating the benzo[c][1][2]thiadiazole scaffold with a pyrazole moiety were designed and synthesized as potential ALK5 inhibitors.[7] This strategic combination yielded a preclinical candidate with remarkable potency and selectivity.
Caption: BTZ-based inhibitors block the pro-fibrotic ALK5 signaling cascade.
The most potent compound from this series, 22c , inhibited ALK5 phosphorylation with an IC₅₀ value of just 0.030 µM.[7] This represented a four-fold increase in potency compared to a clinical candidate, LY-2157299. Furthermore, 22c displayed a high selectivity index of 235 against the off-target p38α MAP kinase.[7] In cellular assays using human hepatic stellate cells, compound 22c effectively suppressed the expression of key fibrotic markers, confirming its therapeutic potential.[7]
Chapter 3: Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, this section provides streamlined, self-validating protocols for the synthesis and evaluation of BTZ-4-carboxamide derivatives.
Protocol: Synthesis of a Representative BTZ-4-carboxamide Derivative
This protocol describes the final amidation step, a crucial reaction for generating a library of diverse analogs.
Objective: To couple Benzo[c][1][2]thiadiazole-4-carboxylic acid with a primary amine.
Methodology:
-
Acid Chloride Formation: To a solution of Benzo[c][1][2]thiadiazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Monitoring: Stir the reaction at room temperature for 2-3 hours. Monitor the conversion of the carboxylic acid to the acid chloride by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing by LC-MS.
-
Amine Coupling: In a separate flask, dissolve the desired primary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in anhydrous DCM.
-
Reaction: Cool the amine solution to 0°C and add the freshly prepared acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired carboxamide derivative.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro ALK5 Kinase Inhibition Assay
Objective: To determine the IC₅₀ of a test compound against ALK5 kinase.
Methodology:
-
Reagents: Recombinant human ALK5 kinase, biotinylated peptide substrate, ATP, assay buffer, test compound stock solution (in DMSO), and a detection system (e.g., HTRF or luminescence-based).
-
Assay Plate Preparation: Serially dilute the test compound in DMSO and then in assay buffer to achieve a range of final concentrations (e.g., 10 µM to 0.1 nM).
-
Controls:
-
Positive Control: A known ALK5 inhibitor (e.g., LY-2157299) to validate assay performance.
-
Negative Control (0% Inhibition): DMSO vehicle only.
-
Background Control (100% Inhibition): No ATP or no enzyme.
-
-
Kinase Reaction: In a 384-well plate, add the test compound dilutions, the ALK5 enzyme, and the peptide substrate. Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., addition of a europium-labeled anti-phospho-substrate antibody for HTRF).
-
Data Analysis: Measure the signal on a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: A streamlined workflow for determining enzyme inhibition potency.
Conclusion
The Benzo[c][1][2]thiadiazole-4-carboxamide scaffold represents a remarkable success story in modern medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and demonstrated ability to yield potent and selective inhibitors for difficult-to-drug targets like SHP2 and ALK5 solidify its status as a privileged structure. The insights and protocols provided in this guide aim to empower researchers to further exploit the potential of this versatile scaffold in the ongoing quest for novel therapeutics to address unmet medical needs. Future exploration will likely expand its application to other target classes and disease areas, driven by the rational design principles and robust methodologies outlined herein.
References
-
Royal Society of Chemistry. (n.d.). Synthesis 7-(4-(diphenylamino)phenyl)benzo[c][1][2]thiadiazole-4-carbalde hyde (BTO). Retrieved from
-
Zhang, X., et al. (2017). Benzo[c][1][2]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5154-5157. Retrieved from [Link]
-
MDPI. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 29(11), 2541. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). 4,7-Diarylbenzo[c][1][2]thiadiazoles as fluorophores and visible light organophotocatalysts. Organic & Biomolecular Chemistry, 19(3), 546-554. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of BBT (benzo[1,2‐c;4,5‐cʹ]bis[1][2]thiadiazole)‐porphyrin hybrid dyes 1–3. Retrieved from [Link]
-
Jin, C., et al. (2019). Design, synthesis, and antifibrosis evaluation of 4-(benzo-[c][1][2]thiadiazol-5-yl)-3(5)-(6-methyl- pyridin-2-yl)pyrazole and 3(5)-(6-methylpyridin- 2-yl)-4-(thieno-[3,2,-c]pyridin-2-yl)pyrazole derivatives. European Journal of Medicinal Chemistry, 180, 15-27. Retrieved from [Link]
-
Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PMC. Retrieved from [Link]
-
ResearchGate. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
-
MDPI. (2023). Design and Synthesis of New Boron-Based Benzo[c][1][2]oxadiazoles and Benzo[c][1][2]thiadiazoles as Potential Hypoxia Inhibitors. Inorganics, 11(1), 34. Retrieved from [Link]
-
Cicic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. Retrieved from [Link]
-
Kim, Y., et al. (2006). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 14(10), 3433-3443. Retrieved from [Link]
-
Taha, M., et al. (2013). Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 56(11), 4327-4343. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3529-57-5|Benzo[c][1,2,5]thiadiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. Design, synthesis, and antifibrosis evaluation of 4-(benzo-[c][1,2,5]thiadiazol-5-yl)-3(5)-(6-methyl- pyridin-2-yl)pyrazole and 3(5)-(6-methylpyridin- 2-yl)-4-(thieno-[3,2,-c]pyridin-2-yl)pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
